Pyrrolidine-2-carbonitrile

Description

Chemical Identity and Nomenclature

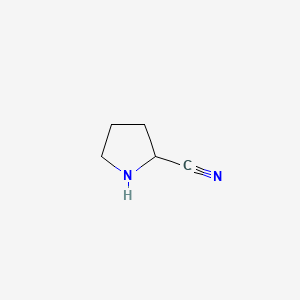

This compound exhibits the molecular formula C₅H₈N₂ with a molecular weight of 96.13 grams per mole. The compound features a five-membered pyrrolidine ring structure with a carbonitrile functional group positioned at the second carbon atom. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named this compound, though it is also commonly referred to as 2-cyanopyrrolidine in industrial and research literature.

The structural configuration of this compound presents several notable chemical identifiers. The compound possesses the Chemical Abstracts Service registry number 5626-49-3 for the racemic mixture. The International Chemical Identifier string is represented as InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2. The corresponding Simplified Molecular Input Line Entry System representation is C1CC(NC1)C#N. These standardized identifiers facilitate precise chemical communication and database searches across various scientific platforms.

Physical and chemical property data demonstrate the compound's distinctive characteristics. The density measures approximately 1.0±0.1 grams per cubic centimeter at standard temperature and pressure conditions. The boiling point reaches 208.9±33.0 degrees Celsius at 760 millimeters of mercury pressure. The compound exhibits a flash point of 80.2±25.4 degrees Celsius, indicating moderate volatility characteristics. The calculated logarithm of the partition coefficient between octanol and water equals -0.73, suggesting hydrophilic tendencies.

The stereochemical aspects of this compound present additional complexity through the existence of distinct enantiomeric forms. The (S)-enantiomer, designated with Chemical Abstracts Service number 204387-53-1, represents one stereoisomeric configuration. Conversely, the (R)-enantiomer carries the Chemical Abstracts Service number 739363-75-8. These stereoisomers demonstrate identical molecular formulas and weights but exhibit different three-dimensional spatial arrangements that significantly influence their biological activities and synthetic applications.

Historical Development and Discovery

The historical development of this compound derivatives traces back to the mid-1990s when researchers first identified cyanopyrrolidines as potential inhibitors of dipeptidyl peptidase four. Initial discoveries emerged from systematic investigations into serine protease inhibitors, particularly focusing on compounds that could selectively target dipeptidyl peptidase four enzyme activity. These early studies established the foundational understanding of how this compound scaffolds interact with biological targets.

Research conducted in 1995 marked the first reported use of cyanopyrrolidines as dipeptidyl peptidase four inhibitors. Scientific interest in this compound class intensified dramatically when dipeptidyl peptidase four was identified as a therapeutic target for type 2 diabetes treatment. The recognition that dipeptidyl peptidase four enzyme cleaves incretin hormones, particularly glucagon-like peptide-1, provided the mechanistic rationale for developing this compound-based inhibitors.

Subsequent pharmaceutical research efforts culminated in the discovery of several clinically significant compounds derived from this compound frameworks. Vildagliptin, also known as NVP-LAF237, emerged as one of the most prominent therapeutic agents developed from this chemical scaffold. The synthesis of vildagliptin demonstrated the practical utility of (S)-1-(2-chloroacetyl)this compound as a key intermediate in pharmaceutical manufacturing. Research groups developed multiple synthetic approaches to access this crucial intermediate, including methods starting from L-proline as the chiral starting material.

The development of saxagliptin, designated BMS-477118, represented another significant milestone in this compound pharmaceutical applications. Both vildagliptin and saxagliptin entered Phase Three clinical trials in 2004 and 2005 respectively, demonstrating the clinical viability of this compound-based therapeutics. Patent applications during this period reflected the intense pharmaceutical industry interest in cyanopyrrolidine derivatives, establishing them as the most prominent series among various dipeptidyl peptidase four inhibitor classes.

Industrial synthesis methodologies for this compound derivatives evolved significantly throughout the 2000s. Early synthetic approaches often involved multi-step procedures with modest overall yields and complex purification requirements. Research published in 2008 described alternative synthetic routes that improved efficiency and practicality for large-scale production. These developments included one-pot methodologies that eliminated protection-deprotection strategies and simplified isolation procedures.

Significance in Heterocyclic Chemistry

This compound occupies a central position in heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. The presence of both a secondary amine within the pyrrolidine ring and a nitrile functional group creates multiple reactive sites that enable diverse chemical transformations. This dual functionality allows the compound to serve as a versatile building block for constructing complex molecular architectures in both academic research and industrial applications.

The nitrile functional group in this compound exhibits characteristic reactivity patterns that enhance its synthetic utility. Hydrolysis reactions under acidic or basic conditions convert the nitrile group to corresponding carboxylic acids or carboxylic acid derivatives. Reduction processes using lithium aluminum hydride or hydrogenation catalysts transform the nitrile functionality into primary amine groups. These transformations provide access to structurally related compounds with altered pharmacological profiles and synthetic applications.

Nucleophilic addition reactions at the nitrile carbon center represent another significant aspect of this compound chemistry. The electrophilic nature of the nitrile carbon makes it susceptible to attack by various nucleophiles, including organozinc compounds in Blaise reactions, alcohols in Pinner reactions, and amines in cyclization processes. These reactions enable the construction of complex heterocyclic systems and the introduction of additional functional groups that modify the compound's properties.

The pyrrolidine ring system in this compound contributes additional synthetic flexibility through nitrogen-centered reactions. Acylation reactions at the pyrrolidine nitrogen atom form N-acyl derivatives that are particularly important in pharmaceutical synthesis. Alkylation processes using alkyl halides or sulfonates provide access to N-substituted analogs with modified steric and electronic properties. These nitrogen modifications are crucial for optimizing biological activity and selectivity in drug development programs.

Stereochemical considerations add another layer of significance to this compound in heterocyclic chemistry. The chiral center at the 2-position of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds that exhibit distinct biological activities. Asymmetric synthesis protocols utilizing chiral starting materials such as L-proline enable access to specific stereoisomers with high enantiomeric purity. This stereochemical control is essential for developing pharmaceutically active compounds with optimized therapeutic profiles.

The role of this compound in medicinal chemistry extends beyond dipeptidyl peptidase four inhibitors to encompass various therapeutic targets. Research has demonstrated the utility of this compound scaffolds in developing carbonic anhydrase inhibitors for treating conditions such as glaucoma and epilepsy. Polyhydroxylated pyrrolidine derivatives, accessible through this compound chemistry, show promise as dual-target inhibitors of α-glucosidase and aldose reductase enzymes for diabetes treatment.

| Application Area | Specific Examples | Key Features |

|---|---|---|

| Dipeptidyl Peptidase Four Inhibitors | Vildagliptin, Saxagliptin | Diabetes treatment, enzyme selectivity |

| Carbonic Anhydrase Inhibitors | 3-chloro-1-aryl pyrrolidine-2,5-diones | Glaucoma and epilepsy treatment |

| Glycosidase Inhibitors | Polyhydroxylated pyrrolidines | Dual-target enzyme inhibition |

| Synthetic Intermediates | N-acyl derivatives | Pharmaceutical building blocks |

Contemporary research continues to explore novel applications of this compound in heterocyclic synthesis. Advanced synthetic methodologies enable the construction of complex polycyclic systems incorporating the this compound core structure. These developments include annelation reactions that form fused ring systems and cascade processes that generate multiple bonds in single synthetic operations. Such advances demonstrate the continuing evolution of this compound chemistry and its expanding role in modern synthetic organic chemistry.

Propriétés

IUPAC Name |

pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405749 | |

| Record name | Pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-49-3 | |

| Record name | Pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing pyrrolidine-2-carbonitrile involves the reaction of L-proline with chloroacetyl chloride. The carboxylic acid moiety of the resulting N-acylated product is then converted into the carbonitrile via the corresponding amide intermediate . This method is practical and efficient, providing high yields and chiral purity .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process involves the use of readily available and inexpensive raw materials, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity, with steps including coupling reactions, cyclization, and aminolysis .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amines.

Substitution: Substituted pyrrolidine derivatives

Applications De Recherche Scientifique

Synthesis of DPP-IV Inhibitors

DPP-IV Inhibitors : Pyrrolidine-2-carbonitrile is primarily utilized in the development of DPP-IV inhibitors, which are essential for managing type 2 diabetes. The compound acts as a key intermediate in synthesizing these inhibitors, notably Vildagliptin, a potent and selective DPP-IV inhibitor awaiting FDA approval .

Synthesis Pathways

The synthesis of this compound derivatives involves various methodologies. A notable approach includes the reaction of L-proline with chloroacetyl chloride, leading to the formation of (S)-1-(2-chloroacetyl)this compound. This method is advantageous as it eliminates the need for complex protection/deprotection strategies and utilizes readily available starting materials .

Biological Evaluations

Research has demonstrated that this compound derivatives exhibit significant biological activities, particularly as DPP-IV inhibitors. For instance, compound 17a has shown high inhibitory activity against DPP-IV with an IC(50) value of 0.017 μM and favorable selectivity ratios against related enzymes . In vivo studies indicated that administration of this compound resulted in decreased blood glucose levels in diabetic mouse models after an oral glucose challenge.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound and its derivatives:

- Antidiabetic Activity : A study highlighted that compounds derived from this compound effectively restored glucose metabolism and ameliorated dyslipidemia in diabetic models. Specific derivatives demonstrated low nanomolar EC50 values, indicating their potential as therapeutic agents for diabetes management .

- Cytotoxic Effects : Other research has indicated that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications on the pyrrolidine ring can significantly influence their biological activity, making them promising candidates for anticancer drug development.

Summary of Findings

The applications of this compound extend across several domains in medicinal chemistry:

| Application | Description |

|---|---|

| DPP-IV Inhibitors | Key intermediate for synthesizing drugs like Vildagliptin for type 2 diabetes treatment. |

| Antidiabetic Agents | Demonstrated efficacy in lowering blood glucose levels in animal models. |

| Cytotoxic Agents | Exhibits potential against various cancer cell lines; structure-activity relationship is crucial. |

Mécanisme D'action

The mechanism of action of pyrrolidine-2-carbonitrile largely depends on its application. For instance, as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it helps in the inhibition of the enzyme dipeptidyl peptidase IV. This inhibition prolongs the activity of incretin hormones, which in turn enhances insulin secretion and improves glucose tolerance in patients with type-II diabetes .

Comparaison Avec Des Composés Similaires

Table 1: Key Compounds for Comparison

DPP-4 Inhibition

- This compound derivatives: Exhibit IC₅₀ values in the nanomolar range (e.g., compound 17a in showed efficacy comparable to Vildagliptin) .

- 4-Fluorothis compound : Fluorination at C4 increases potency due to electronegativity-enhanced hydrogen bonding with DPP-4’s catalytic site .

- Piperidine-3-carbonitrile : Sulfonamide derivatives demonstrated 5× higher potency than L-proline-based analogues in DPP-4 inhibition, attributed to improved steric compatibility .

Prolyl Oligopeptidase (POP) Inhibition

Pharmacokinetic and Stability Profiles

Table 2: Pharmacokinetic Comparison

Activité Biologique

Pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to diabetes management and potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the modification of L-proline. A notable synthesis route involves the reaction of L-proline with chloroacetyl chloride, followed by conversion to the carbonitrile form through amide intermediates. This method has been highlighted as practical and cost-effective for producing derivatives that serve as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin .

Biological Activity

1. Anti-Diabetic Activity

This compound and its derivatives have demonstrated promising anti-diabetic properties. Research indicates that certain derivatives exhibit potent DPP-IV inhibitory activity:

- Compound 17a : Identified as a selective DPP-IV inhibitor with an IC(50) value of 0.017 μM, it showed significant efficacy in reducing blood glucose levels in diabetic animal models (ICR and KKAy mice) after oral glucose challenges .

- Type-II Diabetes Models : Studies using spontaneously hypertensive rat models have shown that this compound derivatives can effectively lower blood glucose levels, suggesting their potential for managing type-II diabetes .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | IC(50) Value | Model Used |

|---|---|---|---|

| Compound 17a | DPP-IV Inhibition | 0.017 μM | ICR and KKAy mice |

| 1-(2-(5-methylisoxazol-3-ylamino) acetyl) this compound | Anti-diabetic | Not specified | SHR-STZ model |

| 1-(2-(5-methyl-1, 2, 4-oxadiazol-3-ylamino) acetyl) this compound | Anti-diabetic | Not specified | SHR-STZ model |

2. Anticancer Potential

Recent studies have also indicated that pyrrolidine derivatives may possess anticancer properties. For instance, compounds incorporating the pyrrolidine structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- DPP-IV Inhibition : The inhibition of DPP-IV is crucial for enhancing incretin levels, which subsequently improves insulin secretion and reduces blood glucose levels. This mechanism is particularly beneficial in the treatment of type-II diabetes .

- Anticancer Mechanisms : The anticancer effects are believed to arise from the ability of pyrrolidine derivatives to interfere with pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to reduced tumor growth and enhanced apoptosis .

Case Studies

Several case studies have illustrated the efficacy of this compound derivatives:

- Study on Compound 17a : In a controlled study involving diabetic mice, administration of compound 17a resulted in a significant decrease in postprandial blood glucose levels compared to controls. This study underscored the compound's potential as a therapeutic agent for managing diabetes .

- Anticancer Evaluation : A series of pyrrolidine derivatives were tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells. These findings suggest a promising avenue for further development in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for pyrrolidine-2-carbonitrile in medicinal chemistry?

this compound is synthesized via coupling reactions using reagents like pivaloyl chloride (PivCl) and triethylamine (EtN) in dichloromethane (DCM). For example, (S)-pyrrolidine-2-carbonitrile is coupled with scaffold 18 to generate nitrile analogs of inhibitors . Swern oxidation (DMSO, oxalyl chloride, DCM, −78°C) is also employed to oxidize intermediates like primary alcohols to aldehydes, which are critical for warhead formation in covalent inhibitors .

Q. How is this compound used as a standard in enzyme inhibition assays?

In DPP-IV (dipeptidyl peptidase-4) inhibition studies, this compound derivatives serve as reference compounds. For instance, 1-(2-amino-3,3-dimethylbutyryl)this compound exhibits 96% inhibition at 0.1 µM, providing a benchmark for evaluating novel inhibitors . Researchers use such standards to normalize activity data and validate assay reproducibility .

Q. What analytical techniques are recommended for assessing this compound purity and structure?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential. NMR confirms stereochemistry (e.g., (S)-configuration), while HPLC quantifies purity, especially after coupling or oxidation steps . Mass spectrometry (MS) further verifies molecular weight (96.13 g/mol for CHN) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance DPP-4 inhibitory activity?

Introducing fluorinated groups (e.g., 4-fluorothis compound) or optimizing the substituent at the pyrrolidine nitrogen improves binding affinity. For example, compound 17a (a this compound derivative) showed superior efficacy and selectivity in vivo due to its optimized substituent geometry and electron-withdrawing groups . Computational docking studies (e.g., molecular dynamics simulations) guide these modifications by predicting interactions with the DPP-4 catalytic site .

Q. What experimental strategies resolve contradictions in inhibition data across studies?

Discrepancies in inhibition percentages (e.g., 96% in one study vs. lower values in others) may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

Q. How do researchers design this compound analogs to mitigate off-target effects?

Selectivity is improved by:

- Introducing bulky substituents to sterically hinder non-target enzymes.

- Utilizing prodrug strategies (e.g., masking the nitrile group) to reduce reactivity with non-DPP-4 targets.

- Profiling analogs against related proteases (e.g., DPP-8, DPP-9) to identify selective candidates .

Q. What methodologies are used to study the mechanism of action of this compound-based inhibitors?

- X-ray crystallography : Resolves inhibitor-enzyme complexes to identify binding motifs (e.g., hydrogen bonding with Glu205/206 in DPP-4) .

- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) by analyzing substrate saturation curves.

- Cell-based assays : Measure glucose-dependent insulinotropic peptide (GIP) stabilization in pancreatic β-cells to confirm therapeutic relevance .

Q. How can computational tools optimize the synthesis of this compound derivatives?

Density functional theory (DFT) predicts reaction pathways for challenging steps (e.g., stereoselective oxidation). Retrosynthetic software (e.g., Chematica) identifies efficient routes using commercially available precursors, reducing trial-and-error in multi-step syntheses .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing dose-response data in inhibition studies?

Non-linear regression models (e.g., log[inhibitor] vs. normalized response) calculate IC values. Tools like GraphPad Prism or R packages (e.g., drc) fit curves and assess confidence intervals. Outliers are flagged using Grubbs’ test to ensure data robustness .

Q. How should researchers address variability in biological replicates during inhibitor testing?

- Normalize data to internal controls (e.g., untreated enzyme activity).

- Use ≥3 technical and biological replicates to account for plate-to-plate variability.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound derivatives?

Follow ARRIVE 2.0 guidelines for animal studies, including humane endpoints and sample size justification. For in vitro work, disclose conflicts of interest and adhere to institutional biosafety protocols (e.g., handling nitrile-containing compounds) .

Q. How can researchers ensure rigor when reporting synthetic yields and purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.